![molecular formula C20H18F2N2OS B2443094 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 325988-81-6](/img/structure/B2443094.png)

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

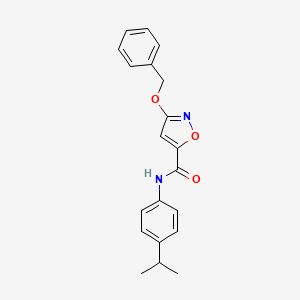

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

科学的研究の応用

- Unlike most arenes, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide reacts with Br₂ via a reductive bromination mechanism . In this process, two hydrogens in the ortho positions of the benzene rings are substituted by Br₂, leading to a two-electron reduction of hydroxylamine to amine. This unique behavior has implications in synthetic chemistry and radical reactions.

- Researchers have employed GC-MS analyses using a Clarus 600GC and Clarus 600T MS Turbo with a USP G27 column (5% Phenyl–95% methylpolysiloxane) for studying this compound . Understanding its fragmentation patterns and mass spectra aids in its identification and characterization.

- N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide plays a role in generating 1,2-di(lithiomethyl)benzene . It accepts electrons from Li metal, forming a radical anion that efficiently converts alkyl halides to alkyllithiums. This application is relevant in organometallic chemistry.

- Derivatives of N-[4-(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide exhibit antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacterium Escherichia coli, and fungal strains (Aspergillus niger, Candida albicans) . This suggests potential applications in drug development and infection control.

- The compound is involved in the production of homoallylic amine derivatives . These derivatives find use in organic synthesis, especially in constructing complex molecules and designing new materials.

Reductive Bromination Mechanism

Electron Ionization Mass Spectrometry (GC-MS)

Generation of 1,2-Di(lithiomethyl)benzene

Antimicrobial Activity

Homoallylic Amine Derivatives

特性

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2OS/c1-20(2,3)13-9-7-12(8-10-13)16-11-26-19(23-16)24-18(25)17-14(21)5-4-6-15(17)22/h4-11H,1-3H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDCVLMAYHPAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443014.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2443016.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2443023.png)

![2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2443026.png)

![N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2443028.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2443034.png)